2,2-Dimethylpentan-1-ol

Catalog No.
S793541
CAS No.
2370-12-9
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylpentan-1-ol

CAS Number

2370-12-9

Product Name

2,2-Dimethylpentan-1-ol

IUPAC Name

2,2-dimethylpentan-1-ol

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3

InChI Key

QTOMCRXZFDHJOL-UHFFFAOYSA-N

SMILES

CCCC(C)(C)CO

Solubility

0.03 M

Canonical SMILES

CCCC(C)(C)CO

2,2-Dimethylpentan-1-ol, also known as Neoheptanol, is an organic compound with the molecular formula C7H16OC_7H_{16}O and a molecular weight of approximately 116.21 g/mol. It is classified as a primary alcohol due to the presence of a hydroxyl group (-OH) attached to the first carbon of the pentane chain. The compound is characterized by its branched structure, which contributes to its unique physical and chemical properties. The IUPAC Standard InChI for 2,2-Dimethylpentan-1-ol is InChI=1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3 .

Currently, there is no scientific research readily available on a specific mechanism of action for 2,2-Dimethylpentan-1-ol.

  • Flammability: Combustible liquid, with a flash point likely above 40 °C based on its structure [].
  • Moderate Toxicity: Inhalation and ingestion may cause irritation. Specific data on toxicity is not readily available and should be consulted from safety data sheets (SDS) before handling the compound.
  • Eye and Skin Irritation: Contact with eyes and skin can cause irritation. Use appropriate personal protective equipment (PPE) when handling.
And formulations due to its ability to dissolve a wide range of substances.
  • Intermediate: The compound serves as an intermediate in organic synthesis for producing other chemicals and pharmaceuticals.
  • Additive: It can be used as an additive in lubricants and coatings to improve performance characteristics.
  • There are several methods for synthesizing 2,2-Dimethylpentan-1-ol:

    • Hydroformylation: This method involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.
    • Reduction of Ketones: Starting from 2,2-dimethylpentan-3-one or similar ketones, reduction using lithium aluminum hydride or sodium borohydride can yield 2,2-Dimethylpentan-1-ol.

    Several compounds share structural similarities with 2,2-Dimethylpentan-1-ol. Here are some notable examples:

    Compound NameMolecular FormulaStructural FeaturesUnique Characteristics
    3-Methylbutan-1-olC5H12OStraight-chain alcoholLess branched than 2,2-Dimethylpentan-1-ol
    2-Methylhexan-1-olC7H16OBranched structureHigher boiling point due to longer chain
    3-PentanolC5H12OStraight-chain alcoholSimpler structure than 2,2-Dimethylpentan-1-ol

    While these compounds share similar functional groups or carbon skeletons, 2,2-Dimethylpentan-1-ol's unique branching contributes to distinct physical properties such as lower boiling points and different solubility characteristics compared to its linear counterparts.

    2,2-Dimethylpentan-1-ol represents a branched primary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.2013 grams per mole [1] [2]. The compound is also known by several alternative names including neoheptanol, 2,2-dimethyl-1-pentanol, and 2,2-dimethylpentanol, with the CAS registry number 2370-12-9 [1] [2]. The International Union of Pure and Applied Chemistry standard InChI key for this compound is QTOMCRXZFDHJOL-UHFFFAOYSA-N [2].

    The molecular architecture of 2,2-dimethylpentan-1-ol features a pentane backbone with two methyl groups attached to the second carbon atom, creating a geminal dimethyl substitution pattern [1] [3]. The hydroxyl functional group is positioned at the terminal carbon, classifying this compound as a primary alcohol [4] [5]. This structural arrangement places the molecule within the category of branched primary alcohols, distinguishing it from linear pentanol isomers [6] [4].

    The compound exhibits a three-dimensional structure where the carbon framework adopts tetrahedral geometry around each carbon center [7] [8]. The presence of the geminal dimethyl groups at the second carbon creates significant steric bulk, influencing the overall molecular shape and properties [6] [9]. The hydroxyl group maintains its characteristic bent geometry due to the sp³ hybridization of the oxygen atom [4] [8].

    PropertyValue
    Molecular FormulaC₇H₁₆O
    Molecular Weight116.2013 g/mol
    CAS Registry Number2370-12-9
    IUPAC Name2,2-dimethylpentan-1-ol
    Alternative NamesNeoheptanol; 2,2-Dimethyl-1-pentanol

    Bond Angles and Spatial Configuration

    The spatial configuration of 2,2-dimethylpentan-1-ol is dominated by tetrahedral geometry around the carbon atoms, consistent with sp³ hybridization [7] [8] [10]. The carbon-carbon-carbon bond angles throughout the molecule approach the ideal tetrahedral angle of 109.5 degrees, though slight deviations occur due to steric interactions between the methyl substituents [7] [11] [12].

    The carbon-carbon-oxygen bond angle at the primary carbon maintains approximately 109.5 degrees, slightly larger than the tetrahedral angle due to the electronic effects of the alkyl groups [4] [11]. This geometric arrangement is characteristic of primary alcohols where the hydroxyl group is attached to a carbon bearing two hydrogen atoms and one carbon substituent [4] [5].

    The carbon-oxygen-hydrogen bond angle in the hydroxyl group deviates from the tetrahedral angle, measuring approximately 104.5 to 108.9 degrees [7] [11]. This reduction from the ideal tetrahedral angle results from the repulsion between the two lone pairs of electrons on the oxygen atom, which occupy more space than bonding pairs [7] [11]. The oxygen atom maintains sp³ hybridization with two bonding orbitals forming the carbon-oxygen and oxygen-hydrogen bonds, while two hybrid orbitals accommodate the lone electron pairs [4] [7].

    Steric interactions between the geminal methyl groups at the second carbon atom introduce additional angular strain throughout the molecule [12]. These methyl-methyl interactions can cause slight compression or expansion of bond angles in the vicinity of the substituted carbon [12]. The presence of bulky substituents creates what is known as steric hindrance, affecting the spatial arrangement and rotational freedom of adjacent bonds [12].

    Bond TypeExpected Angle (°)Notes
    C-C-C (tetrahedral)109.5sp³ hybridized carbon
    C-C-O109.5Slightly larger due to alkyl groups
    H-C-H109.5Standard tetrahedral
    C-O-H104.5-108.9Reduced by lone pair repulsion

    Conformational Analysis

    The conformational behavior of 2,2-dimethylpentan-1-ol is significantly influenced by the presence of the geminal dimethyl substitution at the second carbon atom [13] [14] [15]. The molecule can adopt multiple conformations through rotation around the carbon-carbon single bonds, though the branching pattern restricts the available conformational space compared to linear alcohols [13] [15].

    Rotation around the carbon-oxygen bond allows the hydroxyl group to adopt different orientations relative to the carbon backbone [13] [16]. This rotation can result in gauche and anti conformations, where the hydroxyl hydrogen may eclipse or be staggered relative to the carbon-carbon bonds [17] [13] [14]. The energy barriers for these rotations are relatively low, typically on the order of a few kilocalories per mole, allowing rapid interconversion at room temperature [16] [15].

    The geminal dimethyl groups at the second carbon create significant steric interactions that influence the preferred conformations of the molecule [18] [19]. These methyl groups experience gauche interactions when they approach each other or neighboring groups, leading to conformational preferences that minimize steric strain [18] [19]. The branching pattern reduces the overall flexibility of the carbon chain compared to unbranched alcohols [9] [20].

    Conformational analysis reveals that the molecule preferentially adopts conformations that minimize steric repulsion between the bulky methyl substituents and other groups [19] [15]. Nuclear magnetic resonance spectroscopy and computational studies have demonstrated that branched alcohols like 2,2-dimethylpentan-1-ol exhibit restricted rotational freedom compared to their linear counterparts [15] [21]. The energy differences between various conformers are typically small, resulting in rapid equilibration between accessible conformations under normal conditions [13] [15].

    Conformational FeatureDescriptionImpact
    Primary alcohol classificationOH group on primary carbonDetermines chemical reactivity
    Branching at C-2Two methyl substituents on C-2Increases molecular bulk
    Methyl-methyl interactionsGauche interactions presentAffects conformational stability
    Hydroxyl group orientationCan rotate around C-O bondInfluences hydrogen bonding
    Chain flexibilityRestricted by branchingReduces rotational freedom

    Stereochemical Considerations

    2,2-Dimethylpentan-1-ol is an achiral molecule that does not possess any stereogenic centers [22] [23] [24]. The absence of chirality in this compound results from the fact that none of the carbon atoms are bonded to four different substituents, which is the fundamental requirement for the existence of a chiral center [23] [24]. The primary carbon bearing the hydroxyl group is attached to one carbon, two hydrogens, and the hydroxyl group, while the quaternary carbon at position two is symmetrically substituted with two identical methyl groups [24].

    The lack of stereogenic centers means that 2,2-dimethylpentan-1-ol cannot exist as enantiomers and does not exhibit optical activity [22] [23]. Optical activity, which is the ability to rotate plane-polarized light, is exclusively observed in molecules containing one or more chiral centers [22] [23]. Since this compound is achiral, it will not rotate plane-polarized light in either direction [23].

    The molecular structure also lacks any plane of symmetry that would render it meso, as meso compounds require the presence of chiral centers combined with internal symmetry elements [24]. In the case of 2,2-dimethylpentan-1-ol, the branched structure creates an asymmetric molecular framework, but without the presence of stereogenic centers, the concept of meso character is not applicable [24].

    The stereochemical inactivity of this compound has important implications for its chemical behavior and biological activity [22] [25]. Unlike chiral alcohols that may show preferential binding to biological receptors or exhibit different pharmacological activities for each enantiomer, 2,2-dimethylpentan-1-ol presents a single chemical entity without stereoisomeric complexity [22] [26].

    FeatureAnalysisExplanation
    Chiral centersNone presentNo carbon with 4 different substituents
    Stereoisomers possibleNoneAchiral molecule
    Optical activityOptically inactiveNo chiral centers to rotate light
    EnantiomersNot applicableMolecule is achiral
    DiastereomersNot applicableMolecule is achiral

    Comparative Structural Analysis with Analogous Alcohols

    Comparative analysis of 2,2-dimethylpentan-1-ol with other primary alcohols reveals distinctive structural features that influence its physical and chemical properties [27] [28] [20]. When compared to linear 1-pentanol, the branched structure of 2,2-dimethylpentan-1-ol results in a higher molecular weight (116.20 versus 88.15 grams per mole) and elevated boiling point (146.6°C versus 137°C) [3] [27]. This increase in boiling point reflects the greater molecular size and enhanced van der Waals interactions in the branched alcohol [9] [20].

    The geminal dimethyl substitution pattern in 2,2-dimethylpentan-1-ol creates a more compact molecular structure compared to linear alcohols of similar molecular weight [6] [20]. This compactness affects intermolecular interactions and influences properties such as surface tension and solubility behavior [18] [20]. Branched alcohols typically exhibit different hydrogen bonding patterns compared to their linear analogs due to steric hindrance around the hydroxyl group [9] [20].

    Comparison with other branched primary alcohols, such as 2-methyl-1-butanol and 3-methyl-1-butanol, demonstrates the significant impact of the substitution pattern on molecular properties [27] [20]. The geminal dimethyl arrangement in 2,2-dimethylpentan-1-ol creates greater steric bulk than single methyl branching, resulting in more pronounced effects on conformational behavior and intermolecular interactions [12] [20].

    Structural analysis with neopentanol (2,2-dimethyl-1-propanol) reveals similarities in the geminal dimethyl substitution pattern, though the shorter carbon chain in neopentanol results in different physical properties [29] [27]. The additional carbons in the pentyl chain of 2,2-dimethylpentan-1-ol provide greater molecular flexibility and different interaction profiles compared to the more rigid neopentanol structure [13] [20].

    The branched architecture of 2,2-dimethylpentan-1-ol affects its behavior in various applications compared to linear alcohols [6] [20]. Branched alcohols often exhibit superior performance in certain industrial applications due to their reduced tendency to crystallize and their enhanced thermal stability [6]. The structural modifications present in 2,2-dimethylpentan-1-ol result in less negative free energies of adsorption and transfer compared to linear alcohols with the same number of carbon atoms [20].

    CompoundFormulaMW (g/mol)BP (°C)Branching Pattern
    1-PentanolC₅H₁₂O88.15137None
    2,2-Dimethylpentan-1-olC₇H₁₆O116.20146.6Geminal dimethyl at C-2
    2-Methyl-1-butanolC₅H₁₂O88.15128Single methyl at C-2
    3-Methyl-1-butanolC₅H₁₂O88.15131Single methyl at C-3
    NeopentanolC₅H₁₂O88.15113Geminal dimethyl at C-2

    XLogP3

    2.2

    UNII

    UM625Z2MXD

    Other CAS

    2370-12-9

    Dates

    Last modified: 08-15-2023

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